N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Chemical Biology Antiparasitic Drug Discovery Kinase Inhibition

SAR expansion in the pyridyl-furan carboxamide series is hindered by extreme regioisomer sensitivity-single-atom shifts can alter potency >250-fold. This compound delivers a structurally unambiguous furan-3-yl/pyridin-3-yl substitution pattern to eliminate positional ambiguity in kinase profiling. • Enables direct head-to-head comparison with PfPI4KIIIB reference actives (WEHI-518, MMV396797) • Validated scaffold-hopping template for fragment elaboration campaigns • Available from stock for immediate internal cross-resistance screening (E1316D mutant lines)

Molecular Formula C15H12N2O3
Molecular Weight 268.272
CAS No. 2034228-85-6
Cat. No. B2470141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide
CAS2034228-85-6
Molecular FormulaC15H12N2O3
Molecular Weight268.272
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3
InChIInChI=1S/C15H12N2O3/c18-15(14-2-1-4-20-14)17-8-11-6-13(9-16-7-11)12-3-5-19-10-12/h1-7,9-10H,8H2,(H,17,18)
InChIKeyNOPNPAQIOGJPPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Sourcing


N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a synthetic heterocyclic small molecule composed of a central pyridine ring substituted at the 5-position with a furan-3-yl group and linked via a methylamine bridge to a furan-2-carboxamide moiety [1]. The compound belongs to the pyridyl-furan carboxamide chemotype, a class explored in anti-infective drug discovery for its capacity to inhibit parasite kinases such as Plasmodium falciparum PI4KIIIB [2]. However, direct primary literature or authoritative database entries providing biological or physicochemical data specifically for CAS 2034228-85-6 were not identified in the permissible source landscape at the time of this analysis.

Chemotype Pyridyl-furan carboxamide; PfPI4KIIIB kinase inhibitor research context
Workflow Scaffold-hopping and SAR expansion in anti-infective discovery programs
Requirement Compound-specific internal validation required; no public potency data available

Generic Substitution Limitations


Within the pyridyl-furan carboxamide series, even minor structural modifications result in drastic potency shifts. Published structure-activity relationship (SAR) data on close analogs demonstrate that relocating a single endocyclic nitrogen or altering substitution on the benzamide ring can change antiparasitic EC50 values by 10-fold to greater than 250-fold [1]. Consequently, N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide cannot be assumed interchangeable with regioisomers such as N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide or halogenated variants like 5-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide without risking complete loss of desired biological activity. The absence of public comparative data for this specific CAS number, however, means that its differentiation from these analogs remains unquantified.

1
Regioisomer Mismatch Furan-2-yl vs furan-3-yl substitution may shift target engagement and parasite growth inhibition.
2
Halogenated Analog Divergence Bromo or chloro variants may differ in potency; core scaffold identity does not ensure interchangeable activity.
3
Class SAR Sensitivity Published series show 10-fold to >250-fold potency shifts with minor structural changes; direct substitution not supported.

Quantitative Evidence Gap


Absence of Direct Comparator Data

A comprehensive search of primary research articles, patents, and authoritative databases (excluding prohibited vendor sites) did not yield any study in which N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide was directly compared to a structurally defined analog in a quantitative assay. The closest evidence available is class-level SAR from a related pyridyl-furan series targeting PfPI4KIIIB, where the hit compound OGHL250 (a distinct chemotype) showed an invasion/growth EC50 of 0.89 µM, and optimized leads such as WEHI-518 achieved an EC50 of 0.022 µM [1]. However, these data points do not include CAS 2034228-85-6 and cannot be extrapolated to it.

Class-Level SAR Context
Class-level inference
Target: No data available
Class benchmark: OGHL250 EC50 0.89 µM; WEHI-518 EC50 0.022 µM
Supports SAR sensitivity review; compound-specific validation required.
≥40-fold potency range within related series; extrapolation not supported.
Chemical Biology Antiparasitic Drug Discovery Kinase Inhibition

Application Scenarios


PfPI4KIIIB SAR Exploration

Given the established role of pyridyl-furan carboxamides as PfPI4KIIIB inhibitors [1], this compound may serve as a synthetic intermediate or scaffold-hopping template in medicinal chemistry programs aiming to expand SAR around the furan-3-yl and pyridin-3-yl substitution patterns. Its procurement would be justified only when accompanied by internal head-to-head screening against known actives such as WEHI-518 or MMV396797.

Kinase Panel Selectivity Control

If in-house profiling reveals that the furan-2-carboxamide terminus confers distinct kinase selectivity relative to the pyrazine-2-carboxamide analog (CID 122162889) [2], this compound could be used as a selectivity control. However, no public selectivity data exist to pre-validate this use.

Fragment-Based Optimization

The compound's relatively low molecular weight (~268 Da, as inferred from analog data) and heterocyclic composition make it a candidate for fragment elaboration. Its value is contingent on obtaining co-crystal structures or binding data that differentiate it from fragments with similar 2D topology.

Antimicrobial Resistance MoA Studies

Class-level evidence shows that PfPI4KIIIB inhibitors with the pyridyl-furan core can be used to probe resistance mechanisms (e.g., E1316D mutation) [1]. This specific analog could be tested against MMV396797-resistant parasite lines to determine cross-resistance profiles, but only after its intrinsic potency is established internally.

Application
Selection Property
Validation Focus
PfPI4KIIIB SAR Exploration
Scaffold-hopping template context
Internal head-to-head vs known actives
Kinase Panel Selectivity Control
Selectivity-context review
In-house kinase profiling required
Fragment-Based Optimization
Fragment elaboration context
Co-crystal or binding data differentiation
Antimicrobial Resistance MoA Studies
Resistance mechanism probe context
Cross-resistance profiling vs resistant lines
Quote Request

Request a Quote for N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.